molecular formula C25H16N2O3S B14082570 2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14082570
M. Wt: 424.5 g/mol
InChI Key: RMWUCLFFFVHHTP-UHFFFAOYSA-N
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Description

2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through multiple synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Another approach includes the diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one at lower temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This compound also interacts with various cellular pathways, influencing biological processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of benzothiazole and chromeno-pyrrole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H16N2O3S

Molecular Weight

424.5 g/mol

IUPAC Name

2-(6-methyl-1,3-benzothiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H16N2O3S/c1-14-11-12-17-19(13-14)31-25(26-17)27-21(15-7-3-2-4-8-15)20-22(28)16-9-5-6-10-18(16)30-23(20)24(27)29/h2-13,21H,1H3

InChI Key

RMWUCLFFFVHHTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=CC=C6

Origin of Product

United States

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